N,N'-(4-Nitro-1,3-phenylene)bis(acetamide)
Overview
Description
Acetamide, N,N’-(4-nitro-1,3-phenylene)bis-: is an organic compound with the molecular formula C10H11N3O4. It is a derivative of acetamide and features a nitro group attached to a phenylene ring. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- typically involves the reaction of 4-nitro-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-nitro-1,3-phenylenediamine+2Acetic anhydride→Acetamide, N,N’-(4-nitro-1,3-phenylene)bis-+2Acetic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of high-purity reagents and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in substitution reactions where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic medium.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenylene derivatives.
Scientific Research Applications
Chemistry: Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is used to study the effects of nitro and amide groups on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amide groups can form hydrogen bonds with proteins and enzymes, affecting their function and activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Acetamide, N-(4-nitrophenyl)-: This compound has a similar structure but with only one nitro group attached to the phenylene ring.
Acetamide, N,N’-(4,6-difluoro-2-nitro-m-phenylene)bis-: This compound features additional fluorine atoms, which can alter its chemical properties and reactivity.
Acetamide, N,N’-(2-nitro-1,4-phenylene)bis-: This compound has the nitro group positioned differently on the phenylene ring, affecting its reactivity and applications.
Uniqueness: Acetamide, N,N’-(4-nitro-1,3-phenylene)bis- is unique due to its specific arrangement of nitro and amide groups on the phenylene ring. This arrangement provides distinct chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N-(3-acetamido-4-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-6(14)11-8-3-4-10(13(16)17)9(5-8)12-7(2)15/h3-5H,1-2H3,(H,11,14)(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPXRFUIVJRWKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059495 | |
Record name | Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-76-6 | |
Record name | N,N′-(4-Nitro-1,3-phenylene)bis[acetamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N,N'-(4-nitro-1,3-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(4-nitro-1,3-phenylene)bis(acetamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.